![molecular formula C7H7N5 B1386271 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine CAS No. 1156601-73-8](/img/structure/B1386271.png)
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine, also known as PPA, is an organic molecule consisting of a pyrimidine ring, a pyrazole ring, and an amine group. It is a versatile molecule that has many applications in scientific research due to its unique properties. PPA is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzyme assays. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and enzymes.
Scientific Research Applications
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has many applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzyme assays. 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and enzymes. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has been used to study the role of protein-protein interactions in cell signaling pathways and to design novel drugs.
Mechanism of Action
Target of Action
The primary targets of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism
Biochemical Pathways
The compound affects the biochemical pathways controlled by protein kinases . By inhibiting protein kinases, it disrupts the normal cellular signaling processes, which can lead to changes in cell growth, differentiation, migration, and metabolism
Result of Action
The result of the action of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is the disruption of normal cellular processes such as cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases This can potentially lead to changes in cell behavior and could be leveraged for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth and differentiation
Advantages and Limitations for Lab Experiments
The use of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in lab experiments has several advantages and limitations. One advantage is that 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is relatively easy to synthesize and can be used in a variety of applications. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in lab experiments. For example, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is not very soluble in water, which can limit its use in certain applications. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is not very selective and can interact with multiple proteins, which can complicate experiments.
Future Directions
There are several potential future directions for the use of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in scientific research. For example, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to design novel drugs that target specific proteins involved in disease pathways. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to study the role of protein-protein interactions in cell signaling pathways. Furthermore, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to develop new methods of drug delivery and to identify new targets for drug development. Finally, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to study the mechanism of action of existing drugs and to develop new therapeutic strategies.
properties
IUPAC Name |
1-pyrimidin-2-ylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXNLJSYFTVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrimidin-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
1156601-73-8 | |
Record name | 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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